Cas no 51293-66-4 (1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1))

1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1) structure
51293-66-4 structure
Product Name:1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1)
CAS-nummer:51293-66-4
MF:C13H22ClNO3
MW:275.771683216095
CID:380503
PubChem ID:6452399
Update Time:2025-04-19

1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1) Chemische en fysische eigenschappen

Naam en identificatie

    • 1,3-Benzenedimethanol, a1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-,hydrochloride (1:1)
    • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol,hydrochloride
    • 1,3-Benzenedimethanol, alpha1-(((1,1-dimethylethyl)amino)methyl)-4-hydroxy-, hydrochloride
    • alpha1-(((1,1-Dimethylethyl)amino)methyl)-4-hydroxy-1,3-benzenedimethanol hydrochloride
    • 1,3-Benzenedimethanol, alpha1-[[(1,1-dimethylethyl)amino]methyl]-4-hydroxy-, hydrochloride (1:1)
    • AKOS027326681
    • dl-Salbutamol hydrochloride
    • FT-0661466
    • 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol--hydrogen chloride (1/1)
    • UNII-P12862PDAK
    • P12862PDAK
    • SCHEMBL407890
    • CHEMBL1437301
    • DTXSID80965587
    • Q27285991
    • 51293-66-4
    • Salbutamol hydrochloride
    • albuterol hydrochloride
    • 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, HYDROCHLORIDE (+/-)-SALBUTAMOL HYDROCHLORIDE
    • NCGC00094582-01
    • 4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)phenol;hydrochloride
    • 1,3-BENZENEDIMETHANOL, .ALPHA.1-(((1,1-DIMETHYLETHYL)AMINO)METHYL)-4-HYDROXY-, HYDROCHLORIDE (1:1)
    • FT-0621958
    • Inchi: 1S/C13H21NO3.ClH/c1-13(2,3)14-7-12(17)9-4-5-11(16)10(6-9)8-15;/h4-6,12,14-17H,7-8H2,1-3H3;1H
    • InChI-sleutel: OWNWYCOLFIFTLK-UHFFFAOYSA-N
    • LACHT: Cl.OC(C1C=CC(=C(CO)C=1)O)CNC(C)(C)C

Berekende eigenschappen

  • Exacte massa: 275.12896
  • Monoisotopische massa: 275.128821
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 18
  • Aantal draaibare bindingen: 5
  • Complexiteit: 227
  • Aantal covalent gebonden eenheden: 2
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 1
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 72.7

Experimentele eigenschappen

  • Kookpunt: 433.5°C at 760 mmHg
  • Vlampunt: 159.5°C
  • PSA: 72.72
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